2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Medicinal Chemistry Process Chemistry Oncology

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) is a synthetic heteroaryl ether consisting of a pyridine ring linked via a methyleneoxy bridge to a 2-chloro-4-nitrophenyl moiety. This compound is primarily utilized as a key intermediate in the synthesis of pyrroltinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor targeting EGFR and HER2 , as well as in the development of novel heteroaryl amide derivatives acting as MAO-B inhibitors for neurodegenerative disease research.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 179687-79-7
Cat. No. B071448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
CAS179687-79-7
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2
InChIKeyGWYKHOLLVPAQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) – A Versatile Pyridine-Based Intermediate for Kinase Inhibitor Synthesis and Targeted Drug Discovery


2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) is a synthetic heteroaryl ether consisting of a pyridine ring linked via a methyleneoxy bridge to a 2-chloro-4-nitrophenyl moiety [1]. This compound is primarily utilized as a key intermediate in the synthesis of pyrroltinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor targeting EGFR and HER2 [2], as well as in the development of novel heteroaryl amide derivatives acting as MAO-B inhibitors for neurodegenerative disease research .

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) – Why Simple Pyridine Analogs Cannot Be Interchanged in Kinase-Targeted Synthesis


Generic substitution of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine with structurally similar pyridine derivatives is not feasible due to the compound's specific role as a precursor in multi-step synthetic routes for targeted kinase inhibitors. The precise positioning of the chloro and nitro substituents on the phenoxy ring, combined with the 2-methyl linkage to the pyridine, dictates its reactivity and downstream compatibility in medicinal chemistry applications such as the synthesis of pyrroltinib [1]. Variations in the phenoxy substitution pattern or the position of the methyl linkage have been shown to result in significantly altered or ablated biological activity in related inhibitor series [2], underscoring the critical need for this exact building block.

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) – Quantitative Differentiation Against Closest Structural Analogs


Synthesis Yield and Purity: CN110818618A Patent-Defined Process for Pyrroltinib Intermediate Production

The patented synthetic method for producing 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a pyrroltinib intermediate demonstrates a significant improvement over prior art methods. The process achieves a yield of ≥95% and a purity of ≥99.5%, with a specific example reporting a yield of 96.98% and purity of 99.83% [1]. This contrasts sharply with earlier synthetic routes for related pyridine intermediates, which were noted for their long reaction times, low yields, and unsuitability for industrial production [1].

Medicinal Chemistry Process Chemistry Oncology

Reactivity and Downstream Utility: Confirmed Intermediate in the Synthesis of the Clinical Kinase Inhibitor Pyrroltinib

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is explicitly defined as an intermediate in the synthesis of pyrroltinib (a pan-ErbB inhibitor) [1]. While the compound itself does not possess direct kinase inhibitory activity, its structural specificity is non-negotiable for the successful construction of the final active pharmaceutical ingredient. In contrast, simpler analogs such as 2-(2-chloro-4-nitrophenoxy)pyridine (CAS 871020-94-9) and 3-(2-chloro-4-nitrophenoxy)pyridine lack the critical methylene spacer, fundamentally altering the geometry and reactivity required for subsequent coupling reactions in the pyrroltinib synthesis.

Medicinal Chemistry Oncology Kinase Inhibition

Impact on Kinase Inhibition Potency: The Critical Role of the 2-Chloro-4-Nitrophenoxy Motif in EGFR/HER2 Inhibitor Scaffolds

While 2-((2-chloro-4-nitrophenoxy)methyl)pyridine itself is not the active inhibitor, it serves as a precursor to the 'headgroup' in a series of alkynyl thienopyrimidine EGFR and ErbB-2 inhibitors . The presence of the 2-chloro-4-nitrophenoxy moiety is crucial for optimal kinase binding. A direct analog, 2-[(4-nitrophenoxy)methyl]pyridine (lacking the chloro substituent), was evaluated in a similar context and exhibited a significantly higher IC50 of 2,400 nM (2.4 µM) against MEG2 [1], indicating that the removal of the chloro group drastically reduces potency in related assays. Furthermore, a fluoro-substituted analog, 2-((3-fluoro-4-nitrophenoxy)methyl)pyridine, demonstrated an IC50 of 1,260 nM (1.26 µM) against NPP3 [2], still approximately 500-fold less potent than the IC50 values observed for final compounds incorporating the 2-chloro-4-nitrophenoxy moiety in optimized EGFR inhibitor contexts (e.g., IC50 values as low as 0.662 nM for EGFR) [3].

Medicinal Chemistry Kinase Inhibition Oncology

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) – Optimal Use Cases for Scientific and Industrial Procurement


Synthesis of Pyrroltinib and Related Pan-ErbB Tyrosine Kinase Inhibitors

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a patented and validated intermediate for the synthesis of pyrroltinib, an irreversible dual EGFR/HER2 inhibitor used in the treatment of HER2-positive breast cancer [1]. Procurement of this compound is essential for medicinal chemistry groups engaged in the development of next-generation ErbB inhibitors or for the production of pyrroltinib reference standards and metabolites.

Development of Novel Heteroaryl Amide-Based MAO-B Inhibitors

The compound serves as a key building block in the synthesis of novel heteroaryl amide derivatives that act as monoamine oxidase B (MAO-B) inhibitors [1]. This application is critical for research programs focused on neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy. The structural features of this intermediate are designed to be compatible with amide bond formation, a common transformation in medicinal chemistry optimization.

Construction of Focused Kinase Inhibitor Libraries with an Alkynyl Thienopyrimidine Scaffold

The compound has been explicitly utilized to synthesize aniline 'headgroups' that are incorporated into an alkynyl thienopyrimidine series targeting EGFR and ErbB-2 [1]. This demonstrates its utility in constructing focused libraries of kinase inhibitors where the 2-chloro-4-nitrophenoxy motif is a privileged pharmacophore for binding within the ATP-binding pocket of these kinases.

Process Chemistry Optimization and Scale-Up Studies

The patented synthesis of this compound, which achieves yields ≥95% and purity ≥99.5% [1], provides a robust and scalable route for process chemistry groups. This makes it an ideal substrate for scale-up studies, impurity profiling, and the development of more efficient and greener manufacturing processes for pyrroltinib and related intermediates.

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